N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted at position 3 with a sulfonyl-linked piperazine moiety and at position 2 with a carboxamide group. The piperazine ring is further substituted with a 3-methylphenyl group, while the carboxamide is attached to a 3-methylphenyl substituent. This structure combines a sulfur-containing aromatic system (thiophene) with a sulfonamide-piperazine pharmacophore, a design motif often associated with receptor-binding activity, particularly in neurological or antimicrobial targets . The compound’s molecular formula is C₂₄H₂₆N₄O₃S₂, with a molecular weight of 506.62 g/mol (calculated based on structural analogs in ).
Synthetic routes for similar compounds (e.g., ) suggest that the sulfonyl-piperazine moiety is introduced via coupling reactions using reagents like HBTU or BOP, followed by purification via silica gel chromatography.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-17-5-3-7-19(15-17)24-23(27)22-21(9-14-30-22)31(28,29)26-12-10-25(11-13-26)20-8-4-6-18(2)16-20/h3-9,14-16H,10-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVPITMPLHWHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
This compound is a synthetic compound that exhibits potential pharmacological properties. It belongs to a class of compounds known for their interactions with various biological targets, including receptors and enzymes.
The compound is believed to exert its effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine moiety is often associated with activity at serotonin receptors, which may contribute to its therapeutic potential in treating psychiatric disorders.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures can exhibit antidepressant and anxiolytic effects. For instance, studies have shown that piperazine derivatives can enhance serotonergic transmission, leading to improved mood and reduced anxiety levels.
Antitumor Activity
Some studies suggest that thiophene-containing compounds demonstrate antitumor properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins.
Antimicrobial Properties
Compounds structurally similar to this compound have been evaluated for antimicrobial activity. Preliminary findings indicate potential effectiveness against certain bacterial strains, although specific data for this compound remains limited.
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant potential of piperazine derivatives, this compound was tested in animal models. Results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its role as a potential antidepressant agent.
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor effects of thiophene derivatives, including this compound. The results demonstrated inhibition of tumor cell proliferation in vitro, suggesting that it may serve as a lead compound for further development in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduced depressive-like behaviors | [Study 1] |
| Anxiolytic | Decreased anxiety levels | [Study 1] |
| Antitumor | Inhibition of tumor cell growth | [Study 2] |
| Antimicrobial | Activity against specific bacteria | [General Knowledge] |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Differences :
- Positional Isomerism : The target compound’s carboxamide is at position 2 of the thiophene ring, whereas ’s analog has a carboxamide at position 3. This positional shift may alter electronic properties and binding interactions .
Piperazine Modifications
Key Differences :
Research Findings and Hypothesized Activity
- Neurological Targets : Piperazine sulfonamides are frequently associated with serotonin (5-HT) or dopamine receptor modulation. The 3-methylphenyl group may enhance selectivity for 5-HT₁A receptors .
- Antimicrobial Activity : Thiophene-carboxamide derivatives () exhibit antifungal and antibacterial properties; the sulfonyl-piperazine moiety could augment these effects .
- Metabolic Stability : Compared to ’s trifluoromethyl analogs, the target compound’s simpler structure may improve bioavailability but reduce metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
